

Spectroscopic Analysis of Cyclopropylboronic Acid Pinacol Ester: A Technical Guide

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Compound of Interest

Compound Name: Cyclopropylboronic acid pinacol ester

Cat. No.: B144988

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This technical guide provides an in-depth overview of the ^1H NMR and ^{13}C NMR spectroscopic data for **cyclopropylboronic acid pinacol ester**. It is intended for researchers, scientists, and professionals in the field of drug development who utilize boronic acid derivatives in their work. This document outlines the characteristic nuclear magnetic resonance signals, presents the data in a structured format, and details the experimental protocols for data acquisition.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of **cyclopropylboronic acid pinacol ester** with the IUPAC numbering scheme used for the assignment of NMR signals.

Caption: Structure of **cyclopropylboronic acid pinacol ester**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **cyclopropylboronic acid pinacol ester** exhibits distinct signals corresponding to the protons of the cyclopropyl ring and the pinacol group. The data presented below is typically recorded in deuterated chloroform (CDCl_3).

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
CH (cyclopropyl)	0.95 - 1.05	m	-	1H
CH ₂ (cyclopropyl)	0.40 - 0.55	m	-	4H
CH ₃ (pinacol)	1.25	s	-	12H

Note: The chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration of the sample.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A characteristic feature of boron-containing compounds is the broadening of the signal for the carbon atom directly attached to the boron atom due to quadrupolar relaxation.[1]

Carbon	Chemical Shift (δ, ppm)	Notes
C-B (cyclopropyl)	~8.0	Signal is often broad or not observed.[1]
CH ₂ (cyclopropyl)	~3.5	
C (pinacol)	~83.0	
CH ₃ (pinacol)	~24.8	

Experimental Protocol for NMR Data Acquisition

The following section details a standard protocol for acquiring ¹H and ¹³C NMR spectra for **cyclopropylboronic acid pinacol ester**.

4.1. Sample Preparation

- Weigh approximately 5-10 mg of **cyclopropylboronic acid pinacol ester**.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

4.2. Instrument Parameters

- Spectrometer: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
- Probe: 5 mm BBO probe.
- Temperature: 298 K (25 °C).

4.3. ^1H NMR Acquisition

- Pulse Program: zg30
- Number of Scans: 16
- Receiver Gain: Set automatically
- Acquisition Time: ~4 seconds
- Relaxation Delay: 1.0 second
- Spectral Width: 20 ppm
- Referencing: The ^1H NMR spectra are referenced to the residual solvent peak of CDCl_3 at δ 7.26 ppm.

4.4. ^{13}C NMR Acquisition

- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Receiver Gain: Set automatically
- Acquisition Time: ~1.5 seconds

- Relaxation Delay: 2.0 seconds
- Spectral Width: 240 ppm
- Referencing: The ^{13}C NMR spectra are referenced to the solvent peak of CDCl_3 at δ 77.16 ppm.[\[2\]](#)

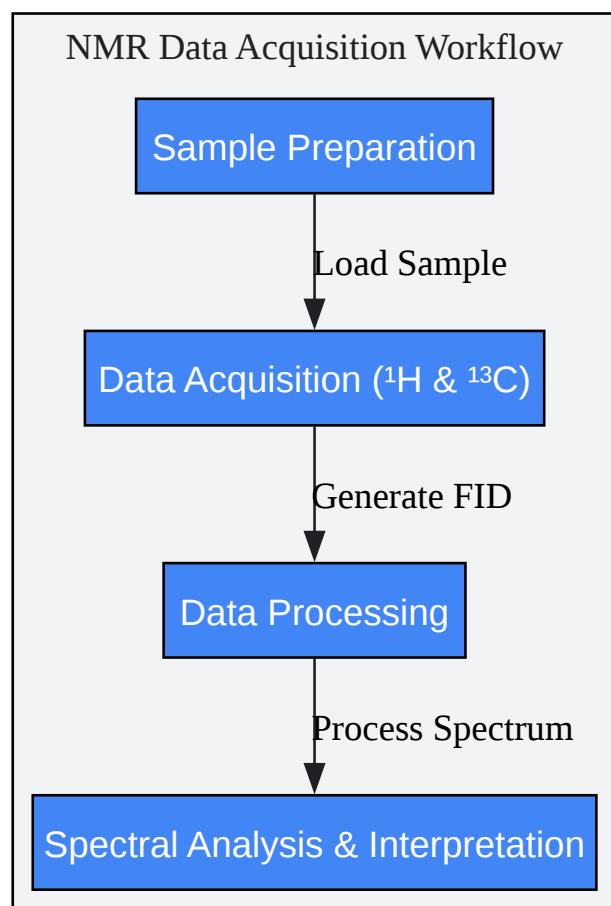
4.5. Data Processing

The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps typically include:

- Fourier transformation.
- Phase correction.
- Baseline correction.
- Integration of signals (for ^1H NMR).
- Peak picking and referencing.

Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted in the following diagram.



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References

- 1. rsc.org [rsc.org]
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